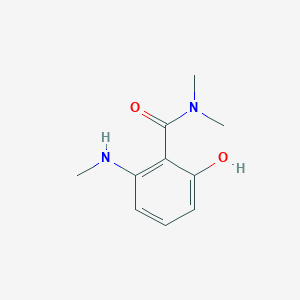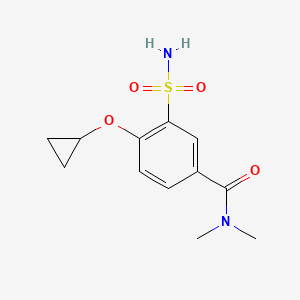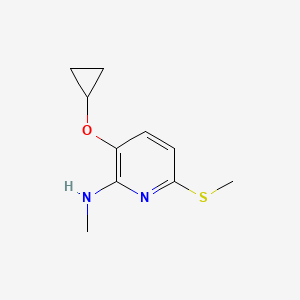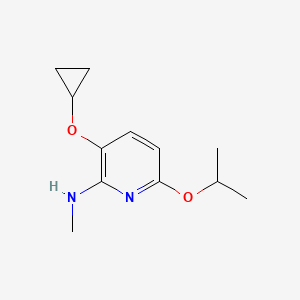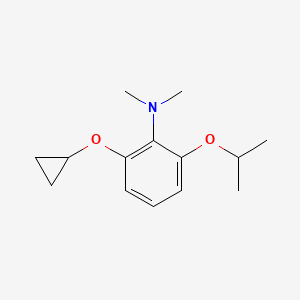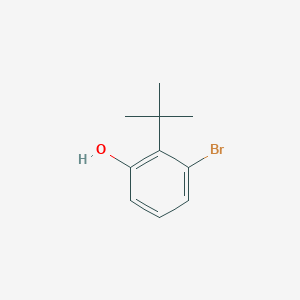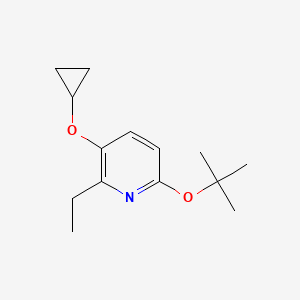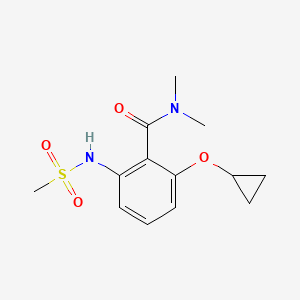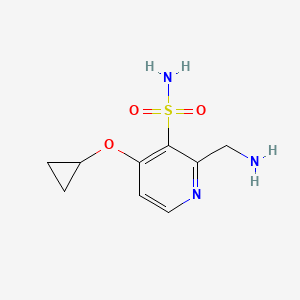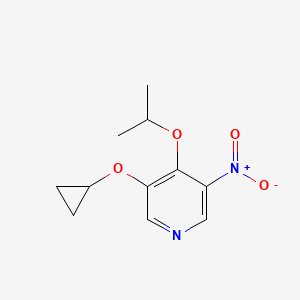
3-Cyclopropoxy-4-isopropoxy-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-4-isopropoxy-5-nitropyridine is an organic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . It contains a pyridine ring substituted with cyclopropoxy, isopropoxy, and nitro groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 3-Cyclopropoxy-4-isopropoxy-5-nitropyridine involves multiple steps, typically starting with the functionalization of a pyridine ringThe reaction conditions often involve the use of strong acids or bases and specific catalysts to facilitate the desired transformations .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
3-Cyclopropoxy-4-isopropoxy-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The cyclopropoxy and isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-4-isopropoxy-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s derivatives may have potential as bioactive molecules, including antimicrobial or anticancer agents. Research in this area is ongoing to identify specific biological activities.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-4-isopropoxy-5-nitropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
3-Cyclopropoxy-4-isopropoxy-5-nitropyridine can be compared with other nitropyridine derivatives, such as 3-nitropyridine and 4-nitropyridine. These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The unique combination of cyclopropoxy and isopropoxy groups in this compound distinguishes it from other similar compounds and may confer unique chemical and biological properties .
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure allows for diverse chemical reactions and potential applications in chemistry, biology, medicine, and industry. Ongoing research continues to uncover its full potential and mechanisms of action.
Propiedades
Fórmula molecular |
C11H14N2O4 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-5-nitro-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14N2O4/c1-7(2)16-11-9(13(14)15)5-12-6-10(11)17-8-3-4-8/h5-8H,3-4H2,1-2H3 |
Clave InChI |
LMVAKSMFYVZNKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=NC=C1[N+](=O)[O-])OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





